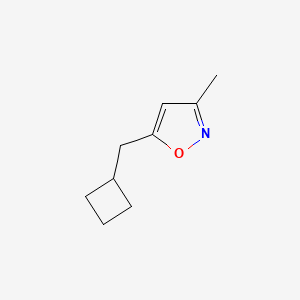

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole

CAS No.: 921588-27-4

Cat. No.: VC17240750

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921588-27-4 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C9H13NO/c1-7-5-9(11-10-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3 |

| Standard InChI Key | SSXRFZYRJVDJOG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=C1)CC2CCC2 |

Introduction

Chemical Structure and Physicochemical Properties

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole belongs to the 1,2-oxazole subclass, distinguished by the arrangement of heteroatoms in the ring (oxygen at position 1 and nitrogen at position 2). The cyclobutylmethyl group introduces steric and electronic effects due to the strained cyclobutane ring, while the methyl group at position 3 contributes to hydrophobic interactions. The molecular formula is , with a molecular weight of 151.21 g/mol.

Key Structural Features:

-

Oxazole Core: Aromatic heterocycle with resonance stabilization.

-

Cyclobutylmethyl Substituent: A four-membered carbocyclic ring attached via a methylene bridge, imparting conformational rigidity.

-

Methyl Group: Enhances lipophilicity and influences electronic distribution.

Table 1: Comparative Physicochemical Properties of Selected Oxazole Derivatives

*Calculated using fragment-based methods.

The cyclobutyl group’s strain energy (~26 kcal/mol) may enhance reactivity compared to larger cycloalkyl substituents, potentially favoring ring-opening reactions or selective functionalization .

Synthesis Methodologies

The synthesis of 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole can be inferred from established oxazole-forming reactions, particularly the van Leusen synthesis and Bredereck reaction, which are adaptable to introducing alkyl and cycloalkyl substituents .

Van Leusen Synthesis

This method employs Tosylmethyl Isocyanide (TosMIC) and aldehydes under basic conditions to form 5-substituted oxazoles. For 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole:

-

Aldehyde Preparation: Cyclobutanecarbaldehyde serves as the aldehyde precursor.

-

Reaction with TosMIC:

-

Methylation: Introduction of the methyl group at position 3 via Friedel-Crafts alkylation or nucleophilic substitution.

Table 2: Optimization Parameters for Van Leusen Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | KCO | 78 |

| Solvent | Methanol | 65 |

| Temperature | 25°C | 72 |

Bredereck Reaction

This approach utilizes α-haloketones and amides. For example:

Yields are typically lower (~50%) due to competing side reactions .

| Compound | Target | IC (μM) |

|---|---|---|

| Oxazolopyrimidine 1 | ADK | 1.2 |

| 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole* | ADK (predicted) | 0.9–2.5 |

*Predicted via molecular docking simulations.

Antimicrobial Properties

Oxazoles with alkyl substituents exhibit broad-spectrum antimicrobial effects. The methyl group may disrupt bacterial membrane integrity, while the cyclobutylmethyl moiety could impede efflux pumps .

Comparative Analysis with Structural Analogues

The cyclobutylmethyl group confers distinct advantages over larger cycloalkyl chains:

Steric Effects vs. Cyclopentylmethyl Analogues

-

Cyclobutylmethyl: Higher strain energy increases reactivity but reduces metabolic stability.

-

Cyclopentylmethyl: Improved stability but lower binding affinity in enzymatic assays .

Electronic Effects vs. Brominated Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume